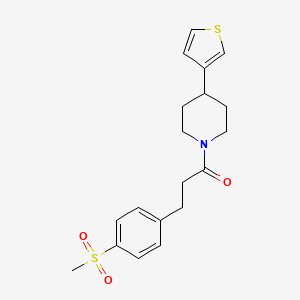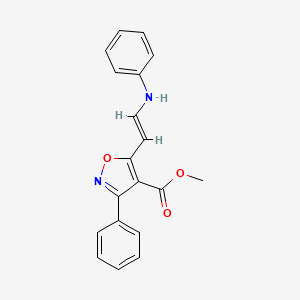
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate (M5PIPC) is a synthetic molecule that has been used in various scientific research applications. It is a versatile molecule that can be used for a variety of purposes, including as a model compound for studying the effects of chemical reactions on biological systems. M5PIPC has been used for a variety of applications, such as in the study of cell signaling pathways, drug design, and gene expression.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Antimicrobial Activities
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate derivatives have been studied for their antimicrobial properties. For instance, N-substituted phenyl-5-methyl-3-(substituted) phenyl-4-isoxazolyl acylureas derivatives showed good antibacterial activities (Teng Xin-huana, 2010).
Synthesis and Antimicrobial Activity
Novel compounds synthesized from methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate have been shown to possess antimicrobial properties, with some compounds demonstrating significant activity against bacteria such as Staphylococcus aureus (Anita R. Banpurkar et al., 2018).
Immunological Activity
Immunomodulatory Effects
Research on derivatives of methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate has revealed immunomodulatory properties, such as the stimulation of lymphocyte proliferation and modulation of cytokine production (A. Drynda et al., 2014).
Influence on Gene Expression
Studies have explored the effects of these compounds on gene expression, particularly in relation to autoimmune and inflammatory responses, suggesting potential for clinical development (Paulina Płoszaj et al., 2016).
Organic Synthesis
Role in Synthesis
The compound has been used in the synthesis of various heterocyclic compounds, indicating its utility in organic chemistry (T. Celestina et al., 2004).
Structural and Spectral Studies
There have been studies focusing on the structural and spectral analysis of related compounds, which are important for understanding their chemical properties and potential applications (S. Viveka et al., 2016).
Eigenschaften
IUPAC Name |
methyl 5-[(E)-2-anilinoethenyl]-3-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-23-19(22)17-16(12-13-20-15-10-6-3-7-11-15)24-21-18(17)14-8-4-2-5-9-14/h2-13,20H,1H3/b13-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZQAGSBXXYFQV-OUKQBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C=CNC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)/C=C/NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2409838.png)
![6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2409840.png)
![6-isobutyl-3-{[4-(2-pyrimidinyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2409842.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409843.png)
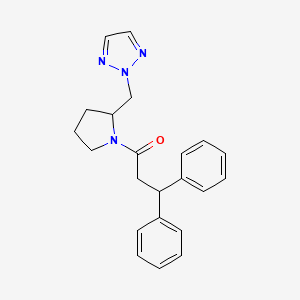
![4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2409846.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2409847.png)
![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)
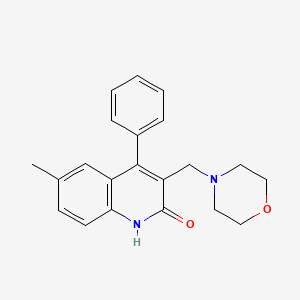
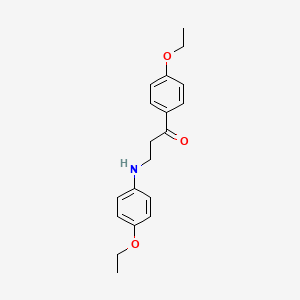
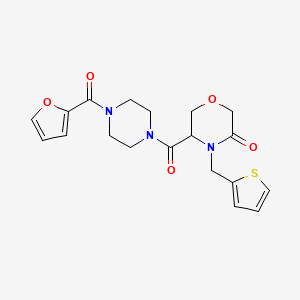
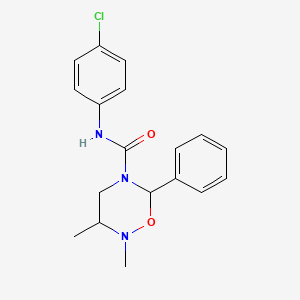
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2409859.png)
